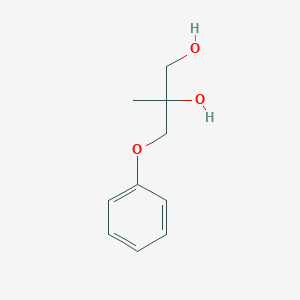

2-methyl-3-phenoxypropane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

15895-54-2 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-methyl-3-phenoxypropane-1,2-diol |

InChI |

InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |

InChI Key |

FDXOWEXWCPILKM-UHFFFAOYSA-N |

SMILES |

CC(CO)(COC1=CC=CC=C1)O |

Canonical SMILES |

CC(CO)(COC1=CC=CC=C1)O |

Synonyms |

2-Methyl-3-phenoxy-1,2-propanediol |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Phenoxypropane 1,2 Diol and Its Analogues

Conventional Organic Synthesis Strategies for 1,2-Diols

Traditional approaches to the synthesis of 1,2-diols often rely on the transformation of alkenes, which are readily available starting materials. These methods have been refined over decades to offer reliable and often high-yielding routes to glycols.

Epoxidation and Subsequent Cleavage of Allylic Precursors

A classic and widely employed strategy for the synthesis of 1,2-diols involves a two-step process: the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. For the synthesis of 2-methyl-3-phenoxypropane-1,2-diol, the logical allylic precursor would be 2-methyl-3-phenoxy-1-propene.

The epoxidation of this alkene can be achieved using various peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. This reaction proceeds via a concerted mechanism, leading to the formation of a syn-epoxide. The subsequent step involves the acid-catalyzed or base-catalyzed hydrolysis of the epoxide ring. Acid-catalyzed ring-opening typically proceeds via an anti-addition, resulting in a trans-diol. This method offers a reliable route to the diol, with the stereochemical outcome being well-defined by the reaction conditions.

Another powerful method for the direct conversion of alkenes to syn-1,2-diols is dihydroxylation using osmium tetroxide (OsO₄). This reaction is highly stereospecific, proceeding through a cyclic osmate ester intermediate to yield a cis-diol. masterorganicchemistry.comlibretexts.org Due to the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation organic-chemistry.org or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. organic-chemistry.orgwikipedia.orgharvard.eduencyclopedia.pubnih.gov The Sharpless method, in particular, allows for the enantioselective synthesis of chiral diols through the use of chiral ligands. organic-chemistry.orgwikipedia.orgharvard.eduencyclopedia.pubnih.gov

| Method | Reagent(s) | Stereochemistry | Key Features |

|---|---|---|---|

| Epoxidation/Hydrolysis | 1. m-CPBA 2. H₃O⁺ | Anti-addition (trans-diol) | Two-step process, well-established. |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn-addition (cis-diol) | Uses catalytic amount of toxic OsO₄. organic-chemistry.org |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, K₃[Fe(CN)₆], chiral ligand | Enantioselective syn-addition | Provides access to chiral diols. organic-chemistry.orgwikipedia.orgharvard.eduencyclopedia.pubnih.gov |

Approaches for Substituted Glycol Ethers

The synthesis of substituted glycol ethers, such as analogues of 2-methyl-3-phenoxypropane-1,2-diol, often involves the reaction of a substituted phenol (B47542) with a suitable three-carbon building block. A common precursor is epichlorohydrin (B41342) or glycidol.

For instance, the synthesis of 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (B13939564), an analogue of the target molecule, has been reported. mdpi.com This synthesis involves the reaction of 2-chloro-5-methylphenol (B42318) with (S)-3-chloropropane-1,2-diol in the presence of a base. mdpi.com This approach allows for the introduction of various substituents on the phenoxy ring, providing access to a library of analogues. Mephenesin (B1676209), which is 3-(2-methylphenoxy)propane-1,2-diol, is a well-known muscle relaxant and serves as a parent compound for many synthesized analogues. wikipedia.orgnih.govnih.govpharmdguru.com The synthesis of mephenesin carbamate (B1207046) has been achieved by reacting mephenesin with a carbonic acid ester in the presence of a basic condensation catalyst. google.com

One-Pot Multistep Electrochemical Strategies for Glycol Formation

In recent years, electrochemical methods have emerged as a sustainable and efficient alternative for the synthesis of organic molecules. One-pot multistep electrochemical strategies for the formation of glycols from alkenes have been developed, offering a modular approach to epoxides, diols, and aldehydes. nih.gov

These methods typically involve the in situ generation of a halogenating species, such as bromine, from a halide salt like potassium bromide (KBr). nih.govorganic-chemistry.orgresearchgate.net The electrochemically generated bromine reacts with the alkene in the presence of water to form a bromohydrin, which then undergoes in situ cyclization to an epoxide. Subsequent hydrolysis of the epoxide, facilitated by the reaction conditions, yields the desired 1,2-diol. nih.govorganic-chemistry.orgresearchgate.netnih.govbohrium.com Water serves as a green and sustainable source of the hydroxyl groups. nih.govorganic-chemistry.orgresearchgate.net This approach avoids the need for stoichiometric amounts of chemical oxidants and often proceeds under mild conditions. nih.govbohrium.com The reaction can be controlled to selectively yield the epoxide or the diol by tuning the reaction parameters. nih.gov

| Feature | Description |

|---|---|

| Sustainability | Avoids stoichiometric chemical oxidants; uses water as hydroxyl source. nih.govorganic-chemistry.orgresearchgate.net |

| Modularity | Can be controlled to yield epoxides or diols. nih.gov |

| Mild Conditions | Often proceeds at room temperature and ambient pressure. nih.govbohrium.com |

| Catalyst | Typically uses inexpensive halide salts like KBr. nih.govorganic-chemistry.orgresearchgate.net |

Stereoselective Synthesis of 2-methyl-3-phenoxypropane-1,2-diol

The presence of a stereocenter at the C2 position of 2-methyl-3-phenoxypropane-1,2-diol means that it can exist as two enantiomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of this compound, which may exhibit different biological activities.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. Enzymes, particularly dehydrogenases, are well-suited for the stereoselective reduction of carbonyl compounds to produce chiral alcohols.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of synthesis, they are frequently employed for the stereoselective reduction of prochiral ketones or aldehydes to produce chiral alcohols.

For the synthesis of 2-methyl-3-phenoxypropane-1,2-diol, a suitable carbonyl precursor would be either 2-hydroxy-2-methyl-3-phenoxypropanal or 1-hydroxy-3-phenoxy-2-butanone. The enzymatic reduction of such precursors using an appropriate ADH could provide a direct route to one of the enantiomers of the target diol. The stereochemical outcome of the reaction is determined by the specific ADH used, as different enzymes exhibit distinct substrate specificities and stereopreferences (either Prelog or anti-Prelog). nih.govresearchgate.net

A multi-enzymatic cascade system has been developed for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034), a structurally related compound. nih.gov This system utilizes a combination of an alcohol dehydrogenase and an ω-transaminase to achieve high enantio- and diastereoselectivity. nih.gov Similarly, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been successfully achieved using whole cells of various microorganisms, demonstrating the feasibility of producing chiral diols via biocatalytic reduction of hydroxy ketones. nih.gov The chemoenzymatic synthesis of other complex molecules, such as (E)-3,7-dimethyl-2-octene-1,8-diol and (2S,3R)-3-hydroxy-3-methylproline, further highlights the power of combining chemical and enzymatic steps to achieve high stereoselectivity. nih.govnih.gov

| Substrate | Biocatalyst | Product | Key Outcome |

|---|---|---|---|

| 1-Phenylpropane-1,2-diones | Alcohol Dehydrogenase & ω-Transaminase | Phenylpropanolamines (via diol intermediate) | High enantio- and diastereoselectivity for all stereoisomers. nih.gov |

| 4-Hydroxy-2-butanone | Pichia jadinii HBY61 | (R)-1,3-Butanediol | High yield and excellent stereoselectivity (100% e.e.). nih.gov |

| 2-Octanone | Acetobacter pasteurianus GIM1.158 | (R)-2-Octanol | Anti-Prelog reduction with high yield and e.e. nih.gov |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the best of both worlds: the efficiency and scalability of chemical reactions with the unparalleled selectivity of biocatalysis. nih.gov This hybrid approach is particularly valuable for producing all possible stereoisomers of complex chiral molecules like diols. nih.govnih.gov A typical chemoenzymatic route to a chiral diol involves a chemical step to create the carbon backbone, followed by one or more enzymatic steps to introduce chirality with high precision. rsc.org

One successful strategy involves an enantioselective aldol (B89426) reaction catalyzed by a chiral metal complex, followed by an enzymatic reduction of the resulting aldol product. nih.gov For example, chiral 1,3-diols have been synthesized in a one-pot reaction in an aqueous system. nih.gov The process starts with an aldol reaction between an aldehyde and a ketone, catalyzed by a chiral Zinc-complex, to produce a chiral β-hydroxy ketone. nih.gov Subsequently, an oxidoreductase, along with a cofactor regeneration system, is added to the same pot to reduce the ketone group, yielding the desired 1,3-diol with high diastereoselectivity and enantioselectivity. nih.gov By carefully selecting the chirality of the chemical catalyst and the specific enzyme, all four possible stereoisomers of the diol can be produced. nih.gov

Another chemoenzymatic pathway involves the dioxygenase-catalyzed cis-dihydroxylation of an aromatic precursor, followed by a series of chemical transformations to yield the target trans-dihydrodiol isomers. rsc.org This multi-step route demonstrates how an initial enzymatic step can provide a key chiral intermediate that is then elaborated through conventional organic synthesis. rsc.org Such methods highlight the versatility of combining enzymatic and chemical steps to access chiral building blocks that might be difficult to obtain through either method alone. nih.govdntb.gov.ua

Chiral Auxiliary-Based Methods

Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, providing a reliable strategy for controlling the stereochemical outcome of a reaction. acs.orgnumberanalytics.com This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. numberanalytics.comethz.ch The auxiliary then directs the stereochemistry of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. ethz.ch

A prominent example relevant to the synthesis of diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.gov This powerful reaction converts an alkene into a vicinal diol with a predictable and high degree of enantioselectivity. wikipedia.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), have made this methodology widely accessible. wikipedia.org

For the synthesis of 2-methyl-3-phenoxypropane-1,2-diol, a suitable alkene precursor, such as 2-methyl-3-phenoxyprop-1-ene, could be subjected to Sharpless Asymmetric Dihydroxylation. The use of AD-mix-β would be expected to yield the (R)-diol, while AD-mix-α would produce the (S)-diol, demonstrating the method's utility in accessing specific stereoisomers. This method is highly valued for its broad substrate scope and the high enantiomeric excesses it typically delivers. nih.gov

Kinetic Resolution Techniques (e.g., Lipase-Catalyzed Transesterification, Enzymatic Hydrolysis of Cyclic Carbonates)

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. mdpi.com Lipases are frequently employed for this purpose due to their commercial availability, stability in organic solvents, and broad substrate tolerance. mdpi.comresearchgate.net

In a typical lipase-catalyzed kinetic resolution of a racemic diol, such as (±)-2-methyl-3-phenoxypropane-1,2-diol, the enzyme selectively acylates one of the enantiomers in a transesterification reaction with an acyl donor like vinyl acetate. mdpi.com This results in a mixture of the faster-reacting acylated enantiomer (a monoester) and the unreacted, slower-reacting enantiomer (the diol). Because these two compounds have different functional groups, they can be easily separated by standard methods like column chromatography. Ideally, the reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining starting material. nih.gov

The enantioselectivity of the resolution is highly dependent on the specific lipase (B570770) used, the solvent, and the acylating agent. mdpi.com For instance, studies on racemic 1,2-diols have shown that lipases from Pseudomonas cepacia (lipase PS) and Candida antarctica (CAL-B) are often highly effective. mdpi.comcore.ac.uk In one case, the resolution of a racemic cyclopentane-trans-1,2-diol derivative using lipase-catalyzed transesterification afforded the monoacetate with 95% ee and the recovered diol with 92% ee. nih.gov

An alternative to acylation is the enzymatic hydrolysis of a racemic diester or a cyclic carbonate derived from the diol. In this reverse reaction, the lipase selectively hydrolyzes one enantiomer of the ester back to the diol, again allowing for the separation of the two enantiomers. researchgate.net These kinetic resolution techniques provide a practical and robust pathway to obtain enantiomerically pure diols, which are essential for many applications.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Diols (Analogous Systems)

| Racemic Substrate | Enzyme (Lipase) | Reaction Type | Products (ee%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentane-trans-1,2-diol derivative | Lipase Amano PS | Transesterification | (-)-Monoacetate (95% ee) and (-)-Diol (92% ee) | ~50% | nih.gov |

| Cycloheptane-trans-1,2-diol derivative | Lipase Amano AK | Transesterification | (+)-Monoacetate (95% ee) and (-)-Diol (>99% ee) | ~50% | nih.gov |

| Ethyl 2-benzyl-2,3-dihydroxypropanoate | Lipase from Pseudomonas sp. | Acylation | (R)-diol (>98% ee) and (S)-acetate (>98% ee) | Not specified | mdpi.com |

| syn-2,3-Dihydroxy-3-phenylpropanoic acid methyl ester | Lipase PS (Amano) | Transesterification | Products obtained with high efficiency for synthesis of Taxol side chain. | Not specified |

Green Chemistry Approaches in 2-methyl-3-phenoxypropane-1,2-diol Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-methyl-3-phenoxypropane-1,2-diol, these principles can be applied by using environmentally benign solvents, employing catalytic methods to minimize waste, and utilizing alternative energy sources to enhance reaction efficiency.

Ultrasound-Assisted Synthetic Routes

Sonochemistry, the application of high-intensity ultrasound to chemical reactions, has emerged as a valuable green chemistry tool. nih.govwikipedia.org The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures, leading to significant acceleration of reaction rates. wikipedia.org

Ultrasound irradiation can enhance both homogeneous and heterogeneous reactions relevant to diol synthesis. For the synthesis of 2-methyl-3-phenoxypropane-1,2-diol, ultrasound could be applied to various steps, such as the epoxidation of an alkene precursor or the subsequent hydrolysis of the epoxide. In heterogeneous catalysis, ultrasound can improve mass transfer between phases and keep catalyst surfaces clean and active, often leading to higher yields in shorter reaction times and under milder conditions than conventional methods. nih.gov

For example, the sonochemical synthesis of 1,4-dioxane (B91453) derivatives from the reaction of fullerenes with α-diols has been demonstrated, showcasing the utility of ultrasound in reactions involving diols. researchgate.net Furthermore, ultrasound has been successfully used to promote multicomponent reactions and protection reactions of diols, often with the benefit of using greener solvents like water or being performed under solvent-free conditions. nih.govutwente.nl These sonochemical methods offer a promising avenue for the efficient and environmentally conscious synthesis of 2-methyl-3-phenoxypropane-1,2-diol.

Utilization of Sustainable Solvents and Reagents (e.g., Water as Reaction Medium)

The shift towards green chemistry in pharmaceutical synthesis emphasizes the reduction of hazardous substances by employing safer alternatives. samipubco.comjocpr.com Solvents are a primary target for improvement, as they constitute a significant portion of the waste generated in chemical processes. jocpr.com Traditional organic solvents like dichloromethane (B109758) and benzene (B151609) are being replaced by greener options such as water, supercritical CO₂, and bio-based solvents. jocpr.comscielo.br

Water, in particular, is an exemplary sustainable solvent. For the synthesis of 1,2-diols, hot water can serve as both a solvent and a modest acid catalyst, facilitating the effective hydrolysis of epoxides to yield the corresponding diols under neutral conditions. organic-chemistry.org This method avoids the need for harsher reagents and simplifies workup procedures.

In the synthesis of analogues such as 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, a mixed solvent system of ethanol (B145695) and water has been successfully used. mdpi.com The reaction between 2-chloro-5-methylphenol and (S)-3-chloropropane-1,2-diol is carried out in this aqueous ethanol mixture, demonstrating a move towards more environmentally benign solvent systems compared to purely organic, non-polar solvents. mdpi.com The use of such aqueous or partially aqueous systems not only improves the environmental profile of the synthesis but can also influence reaction efficiency and product isolation. ijpsjournal.com

Cofactor Regeneration Strategies in Biocatalysis

Biocatalysis, the use of enzymes as catalysts, offers high selectivity under mild conditions, making it a powerful tool in synthesizing chiral molecules like 2-methyl-3-phenoxypropane-1,2-diol. ijpsjournal.com Many of the oxidoreductase enzymes required for these transformations depend on expensive nicotinamide (B372718) cofactors (e.g., NADH, NADPH). illinois.edu For these processes to be economically viable on a large scale, the continuous, in-situ regeneration of the cofactor is essential. nih.govillinois.edu

Several strategies have been developed to address this challenge:

Enzyme-Coupled Regeneration: This is a highly common approach where a second enzyme and a sacrificial substrate are used to regenerate the cofactor. nih.gov A prominent example is the use of formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide (CO₂) while reducing NAD⁺ to NADH. nih.gov This system is advantageous because the substrate (formate) is inexpensive and the byproduct (CO₂) is benign and easily removed. nih.gov

Substrate-Coupled Regeneration: In this method, the primary enzyme itself catalyzes both the desired product formation and the regeneration of the cofactor by oxidizing a co-substrate, often a simple alcohol like 2-propanol. acs.org

Whole-Cell Biocatalysis: Using lyophilized whole cells can be a practical and efficient approach. acs.org The cells contain the entire enzymatic machinery for cofactor regeneration, eliminating the need to add external cofactors or regenerating enzymes. acs.org This method has been successfully applied to produce stereoisomers of 1-phenylpropane-1,2-diol in high concentrations. acs.org

Electrochemical and Microreactor-Based Regeneration: Innovative approaches include the use of microreactors that can efficiently regenerate cofactors. illinois.edu By controlling the flow of reactants in microfluidic channels, unfavorable reaction equilibria can be overcome, driving the regeneration process and enabling continuous operation. illinois.edu

These regeneration systems are critical for driving reactions to completion, simplifying product isolation, and making biocatalytic routes for compounds like 2-methyl-3-phenoxypropane-1,2-diol and its analogues industrially feasible. illinois.edu

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is a critical step in chemical synthesis to maximize yield and selectivity while minimizing by-product formation and energy consumption. scielo.brrsc.org For the synthesis of 2-methyl-3-phenoxypropane-1,2-diol and its analogues, key parameters include temperature, solvent systems, and pressure.

Influence of Temperature, Pressure, and Solvent Systems

The interplay between temperature, pressure, and solvent choice profoundly affects reaction outcomes.

Temperature: Temperature is a crucial factor influencing reaction rates. biosynce.com While higher temperatures generally increase reaction speed, they can also promote the formation of undesired by-products, thereby reducing selectivity. biosynce.comnih.gov For instance, in the synthesis of dihydrobenzofuran neolignans through oxidative coupling, conducting the reaction at room temperature was found to be optimal, as it provided a better balance of selectivity and energy efficiency compared to reflux conditions, while a temperature of 0°C led to a decrease in both conversion and selectivity. scielo.br

Solvent Systems: The choice of solvent affects reactant solubility and can mediate catalyst activity and selectivity. biosynce.com In the aforementioned oxidative coupling, acetonitrile (B52724) was identified as a superior solvent compared to more traditional options like dichloromethane and benzene. scielo.br Acetonitrile not only provided the best balance between conversion and selectivity but is also considered a "greener" solvent. scielo.br

Pressure: While often less critical for liquid-phase reactions, pressure can be a significant parameter in processes involving gases, such as hydrogenation. biosynce.com According to Le Chatelier's principle, increasing pressure in a gas-phase reaction can shift the equilibrium toward the products. biosynce.com Even in liquid phases, elevated pressure can sometimes enhance mass transfer and reaction rates. biosynce.com

The optimization of these parameters is a balancing act to achieve the desired product output with high purity and efficiency. nih.gov

Table 1: Effect of Temperature on Oxidative Coupling Reaction This table is based on data for the synthesis of related dihydrobenzofuran neolignans and serves as a model for optimizing similar reactions. scielo.br

| Temperature | Conversion (%) | Selectivity (%) | Remarks |

| 0 °C | Decreased | Decreased | Lower kinetic energy reduces reaction rate and efficiency. |

| Room Temp | Good | High | Optimal balance of energy input and selectivity. scielo.br |

| Reflux (85 °C) | Good | Reduced | Higher temperature leads to the formation of undesired products. scielo.br |

Catalyst Development for Enhanced Yield and Selectivity

Catalyst selection and development are paramount for improving the efficiency and selectivity of synthetic routes. A well-designed catalyst can steer a reaction towards the desired product, minimizing waste and simplifying purification.

For reactions like hydrogenation, which may be part of a synthetic route to intermediates for 2-methyl-3-phenoxypropane-1,2-diol, catalyst performance is key. In the three-phase hydrogenation of 2-methyl-3-butyn-2-ol, a Pd/ZnO catalyst was developed that demonstrated significantly higher selectivity towards the desired alkene intermediate (2-methyl-3-buten-2-ol) compared to a commercial Lindlar catalyst under the same operating conditions. rsc.org The successful modeling of the reaction kinetics using a Langmuir-Hinshelwood mechanism allows for the accurate prediction of catalyst behavior and process selectivity. rsc.org

The physicochemical properties of a catalyst, such as metal dispersion and crystallite size, are crucial. In the vapor phase hydrogenolysis of glycerol (B35011) to propane-1,2-diol, a bimetallic Cu-Ni/γ-Al2O3 catalyst showed that a calcination temperature of 400 °C yielded the best performance. researchgate.net This optimal preparation resulted in high metal dispersion and small crystallite size, which promoted the selective hydrogenolysis of C-O bonds over the undesired cleavage of C-C bonds, leading to a propane-1,2-diol selectivity of nearly 90%. researchgate.net

The development of novel catalysts, whether they are heterogeneous metal catalysts, homogeneous complexes, or enzymes, is a continuous effort to make the synthesis of target molecules like 2-methyl-3-phenoxypropane-1,2-diol more efficient, selective, and sustainable. jocpr.com

Table 2: Comparison of Catalysts for Hydrogenation Selectivity This table compares catalyst performance in a model hydrogenation reaction relevant to the synthesis of complex organic molecules. rsc.org

| Catalyst | Substrate | Desired Product | Selectivity |

| Pd/ZnO | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol | Higher than Lindlar Catalyst rsc.org |

| Lindlar Catalyst | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol | Lower than Pd/ZnO rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Phenoxypropane 1,2 Diol

Oxidative Cleavage Reactions of 1,2-Diols

The carbon-carbon bond between the two hydroxyl-bearing carbons in 1,2-diols is susceptible to cleavage under oxidative conditions. This reaction, known as oxidative cleavage, transforms the diol into two carbonyl-containing compounds, such as aldehydes or ketones. masterorganicchemistry.com

Transition Metal-Catalyzed Oxidations (e.g., Non-heme Manganese(II) Complexes)

Bio-inspired oxidation strategies using transition metal complexes are gaining traction for fine and commodity chemical synthesis. rsc.orgrsc.org Non-heme manganese(II) complexes, in particular, have been shown to be effective catalysts for the aerobic oxidative cleavage of 1,2-diols. rsc.orgrsc.org These reactions are often promoted by visible light, such as blue light, and can proceed under an oxygen atmosphere. rsc.orgrsc.org A variety of 1,2-diols, including aromatic and aliphatic derivatives, can be cleaved using this method, which tolerates a broad range of functional groups. rsc.org Other transition metals like ruthenium, vanadium, and silver have also been reported to catalyze the oxidative cleavage of 1,2-diols. nih.gov

The efficiency of these catalytic systems can be influenced by several factors. For instance, in some manganese-catalyzed systems, the oxidation of more challenging aliphatic diols is carried out in methanol, which is thought to facilitate the formation of a more active manganese(IV)-oxo species. acs.org

Mechanistic Pathways of Diol Oxidation (e.g., O2 Activation, Sequential Redox Events)

The mechanism of diol oxidation catalyzed by non-heme manganese(II) complexes is thought to involve the activation of molecular oxygen (O₂). rsc.orgrsc.org Preliminary investigations suggest a catalytic cycle that features two sequential redox events. rsc.orgnih.gov In this proposed mechanism, one molecule of the diol (or a sacrificial alcohol like methanol) reduces one atom of an oxygen molecule to water. This process concurrently promotes the formation of a highly active high-valent manganese-oxo species. rsc.orgacs.org This manganese-oxo species then proceeds to cleave a second molecule of the diol. rsc.orgacs.org

Functional Group Transformations and Derivatizations

Beyond oxidative cleavage, the 1,2-diol moiety of 2-methyl-3-phenoxypropane-1,2-diol allows for various other chemical transformations.

Cyclization Reactions (e.g., Formation of Cyclic Carbonates with CO2 Fixation)

The reaction of 1,2-diols with carbon dioxide (CO₂) to form cyclic carbonates is a notable transformation, representing a method for CO₂ fixation into value-added chemicals. rsc.org While the synthesis of cyclic carbonates from epoxides and CO₂ is well-established, the direct conversion from diols is more challenging. mdpi.comscispace.com

Catalytic systems, including those based on N-heterocyclic carbenes (NHCs), have been developed to facilitate this reaction. mdpi.comscispace.com These reactions can often be carried out at atmospheric pressure in the presence of a base, such as cesium carbonate, and an alkyl halide. mdpi.comscispace.com Another approach involves a one-pot synthesis using tosyl chloride and mild bases like triethylamine (B128534) at ambient temperature and pressure. rsc.org

Nucleophilic Opening of Epoxide Intermediates

Epoxides are versatile intermediates in organic synthesis. The ring-opening of epoxides by nucleophiles is a common method for creating diverse, highly functionalized molecules. masterorganicchemistry.com In reactions involving 1,2-diols, epoxide intermediates can be formed and subsequently opened.

The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide is a key consideration. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom in an SN2-like manner. libretexts.orglibretexts.orgchemrxiv.org Conversely, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, following a mechanism with more SN1 character. libretexts.orgchemrxiv.org Various nucleophiles, including amines, alkoxides, and Grignard reagents, can be used to open the epoxide ring. masterorganicchemistry.comlibretexts.org Catalyst-controlled regioselectivity has also been achieved using cationic aluminum salen catalysts, allowing for selective nucleophilic ring opening of unbiased trans-epoxides. masterorganicchemistry.com

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the detailed reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the oxidative cleavage of 1,2-diols catalyzed by non-heme manganese complexes, mechanistic studies point towards the formation of a high-valent manganese-oxo species as the key oxidant. rsc.orgacs.org This is supported by the observation that the reaction can be promoted by light and involves the activation of molecular oxygen. rsc.orgrsc.org

In the context of cyclization reactions to form cyclic carbonates, proposed mechanisms for carbene-catalyzed reactions have been suggested. mdpi.com For the nucleophilic opening of epoxides, the mechanism can be modulated between SN1 and SN2 pathways depending on the reaction conditions (acidic vs. basic) and the structure of the epoxide. libretexts.orgchemrxiv.org Detailed computational and experimental studies continue to refine the understanding of these reaction pathways.

Scientific Examination of 2-methyl-3-phenoxypropane-1,2-diol Remains Limited

Despite its defined chemical structure, in-depth scientific research into the chemical reactivity, mechanistic pathways, and structure-reactivity relationships of 2-methyl-3-phenoxypropane-1,2-diol is notably absent from publicly accessible scientific literature.

While basic information regarding the compound's identity is available through chemical databases, a comprehensive understanding of its chemical behavior remains elusive. This scarcity of dedicated research presents a significant knowledge gap for a compound with potential applications in various chemical syntheses.

The structural details of 2-methyl-3-phenoxypropane-1,2-diol are cataloged in databases such as PubChem. These resources provide foundational information including its molecular formula (C10H14O3) and IUPAC name. However, this information primarily serves for identification purposes and does not shed light on its reactivity.

A thorough investigation for dedicated studies on this compound, including searches for kinetic and control experiments or in-situ monitoring of its reaction progress, yielded no specific results. Such studies are crucial for elucidating reaction mechanisms and understanding how the compound behaves under various chemical conditions.

Furthermore, efforts to contextualize its reactivity through broader studies on phenoxypropane diols were also unsuccessful. While research exists on the structure-activity relationships of other classes of phenoxy compounds, these are not directly transferable to the specific reactivity of the propanediol (B1597323) moiety in this context. The influence of the methyl group and the specific arrangement of the hydroxyl and phenoxy groups on the propane (B168953) backbone are key determinants of its chemical character, yet remain uninvestigated.

The absence of published research on 2-methyl-3-phenoxypropane-1,2-diol means that critical data, such as reaction kinetics, the influence of substituents on the phenoxy ring, and the stereochemical outcomes of its reactions, are not available. This lack of empirical data prevents a detailed discussion of its chemical properties and the development of predictive models for its behavior in chemical transformations.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-methyl-3-phenoxypropane-1,2-diol, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of different types of hydrogen atoms and their neighboring environments. The expected signals for 2-methyl-3-phenoxypropane-1,2-diol would include:

Aromatic protons: Signals corresponding to the hydrogens on the phenoxy group, typically appearing in the downfield region (around 6.8-7.3 ppm). The splitting pattern of these signals would indicate the substitution pattern on the aromatic ring.

Methylene (B1212753) protons (-CH₂-): The protons of the methylene group adjacent to the ether oxygen would likely appear as a distinct signal. Its chemical shift and multiplicity would be influenced by the adjacent chiral center.

Hydroxyl protons (-OH): Two separate signals for the primary and tertiary hydroxyl groups would be expected. These signals can be broad and their chemical shift is often concentration and solvent dependent. Deuterium exchange (D₂O shake) would confirm their identity.

Methyl protons (-CH₃): A singlet corresponding to the methyl group attached to the tertiary carbon.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The expected chemical shifts would provide evidence for the carbon skeleton:

Aromatic carbons: Signals for the carbons of the phenyl ring.

Ether-linked carbon: The carbon atom of the methylene group bonded to the phenoxy oxygen.

Diol carbons: Signals for the tertiary carbon bearing the methyl and hydroxyl groups, and the primary carbon of the hydroxymethyl group.

Methyl carbon: A signal for the methyl group carbon.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 115 - 160 |

| -O-CH₂- | 3.8 - 4.2 | 70 - 80 |

| -C(OH)- | Signal variable, exchangeable | 70 - 80 |

| -CH₂OH | Signal variable, exchangeable | 60 - 70 |

| -CH₃ | 1.2 - 1.5 | 20 - 30 |

Note: These are estimated values and actual experimental data is required for confirmation.

Given that 2-methyl-3-phenoxypropane-1,2-diol possesses a chiral center at the C2 position, advanced NMR techniques would be crucial for determining its stereochemistry if synthesized as a single enantiomer or diastereomer. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to establish through-space proximities between protons, which can help in assigning the relative stereochemistry. Chiral derivatizing agents or chiral solvating agents could also be used in NMR to differentiate between enantiomers.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of 2-methyl-3-phenoxypropane-1,2-diol with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₀H₁₄O₃. This is a critical step in the initial identification of the compound.

Coupling High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for both the identification and quantification of the compound, as well as for the detection and identification of any impurities. In MS/MS, the molecular ion of 2-methyl-3-phenoxypropane-1,2-diol would be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule, enhancing the certainty of its identification, especially in complex matrices. Potential fragmentation pathways could involve the loss of a water molecule, the hydroxymethyl group, or cleavage of the ether bond.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 2-methyl-3-phenoxypropane-1,2-diol from starting materials, byproducts, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would likely be the method of choice for the analysis of this moderately polar compound. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program would likely be necessary to achieve good separation of the target compound from any potential impurities. A UV detector would be suitable for detection, given the presence of the phenoxy chromophore.

Gas Chromatography (GC): GC could also be a viable technique, particularly if the compound is derivatized to increase its volatility and thermal stability. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl groups to trimethylsilyl (B98337) ethers. A non-polar or medium-polarity capillary column would be used for separation, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection.

A hypothetical table outlining chromatographic conditions is provided below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 silica (B1680970) gel | Water/Acetonitrile gradient | UV (e.g., at 270 nm) |

| GC (after derivatization) | 5% Phenyl Polysiloxane | Helium | FID or MS |

Note: These are generalized conditions and would require optimization for the specific analysis of 2-methyl-3-phenoxypropane-1,2-diol.

Gas Chromatography (GC) for Purity and Enantiomeric Analysis

Gas chromatography (GC) serves as a fundamental technique for assessing the purity of 2-methyl-3-phenoxypropane-1,2-diol and its related compounds. The method is suitable for the determination of various propanediol (B1597323) derivatives, including 1,2-propanediol and 2,3-butanediol, in different matrices. oiv.int For instance, in the analysis of related diols, GC coupled with mass spectrometry (GC-MS) on a polar column is employed, where the transfer of analytes into an organic phase is facilitated by a 'salting out' method to increase the ionic strength of the sample matrix. oiv.int This approach allows for the quantification of diols with concentrations ranging from 1 mg/L to 500 mg/L. oiv.int

For the enantiomeric analysis of chiral diols, GC is a valuable tool. While specific GC methods for 2-methyl-3-phenoxypropane-1,2-diol are not detailed in the provided results, the general principle involves the use of chiral stationary phases that can differentiate between enantiomers. sigmaaldrich.com Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a conventional GC column, is a common strategy. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-performance liquid chromatography (HPLC) is an indispensable tool for both monitoring the progress of reactions that synthesize 2-methyl-3-phenoxypropane-1,2-diol and for its purification. In the synthesis of related compounds like 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol, preparative HPLC is used to purify the final product from the reaction mixture. prepchem.com HPLC is also instrumental in the analysis of complex mixtures, such as in the study of nutmeg kernel constituents, where it guides the isolation and purification of various phenolic compounds. nih.gov The development of a reproducible HPLC-guided isolation procedure can be relatively fast and effective for separating complex mixtures of secondary metabolites. nih.gov

Furthermore, HPLC with various detectors is employed for the quantitative analysis of related compounds. For instance, an HPLC method with fluorescence detection (HPLC-FLD) has been developed for the simultaneous determination of bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O) and other bisphenols in human urine samples. mdpi.com This indicates the potential for developing sensitive HPLC methods for the detection and quantification of 2-methyl-3-phenoxypropane-1,2-diol.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) of chiral diols like 2-methyl-3-phenoxypropane-1,2-diol is critical, and chiral chromatography is the premier technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are widely used in HPLC for the enantioselective separation of a broad range of chiral compounds. windows.net These CSPs, such as those derived from cellulose (B213188) and amylose, can effectively separate the enantiomers of various pharmaceutical compounds. windows.netnih.gov

For example, the enantiomeric purity of a related compound, (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, was determined to be 99% ee using chiral HPLC analysis on a Chiralpak AD column with a hexane/2-propanol eluent. mdpi.com The separation was achieved at a column temperature of 21°C with a flow rate of 0.7 mL·min⁻¹, where the two enantiomers exhibited distinct retention times. mdpi.com This demonstrates the efficacy of chiral HPLC in resolving enantiomers of phenoxypropane-1,2-diol derivatives. The resolution of enantiomers on a chiral stationary phase can be optimized by adjusting the mobile phase composition, temperature, and flow rate. sigmaaldrich.com

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the molecular structure of 2-methyl-3-phenoxypropane-1,2-diol by identifying its functional groups. While a specific FT-IR spectrum for 2-methyl-3-phenoxypropane-1,2-diol is not provided in the search results, spectra for the related compounds mephenesin (B1676209) (3-(2-methylphenoxy)propane-1,2-diol) and 3-phenoxy-1,2-propanediol (B1222102) are available. nih.govnih.gov These spectra would show characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functional groups present in the molecule. The comprehensive Aldrich FT-IR Collection contains a vast library of spectra, which can be a valuable resource for comparison and identification. thermofisher.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR for the structural analysis of 2-methyl-3-phenoxypropane-1,2-diol. A combined experimental and theoretical study on 2-methylpyridine (B31789) 1-oxide utilized both FT-IR and FT-Raman spectroscopy to perform a detailed vibrational analysis. nih.gov This approach, which involves correlating experimental spectra with theoretical calculations, allows for a thorough assignment of vibrational modes and provides insights into the molecular structure and bonding. Although a specific FT-Raman spectrum for 2-methyl-3-phenoxypropane-1,2-diol was not found, this methodology could be applied to gain a deeper understanding of its conformational properties.

Chiral Derivatization Protocols for Enantiopurity Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatization, offers a robust method for determining the enantiomeric purity of chiral diols. A common protocol involves the reaction of the diol with a chiral derivatizing agent (CDA) to form diastereomers, which can then be distinguished by their NMR spectra.

A three-component system using 2-formylphenylboronic acid and an enantiopure amine, such as alpha-methylbenzylamine, has been shown to be effective for the ¹H NMR analysis of the enantiopurity of 1,2-, 1,3-, and 1,4-diols. nih.govsigmaaldrich.com This reaction forms a mixture of diastereoisomeric iminoboronate esters, and the enantiomeric purity of the original diol can be determined by integrating the well-resolved signals of these diastereomers in the ¹H NMR spectrum. nih.gov This method is advantageous because it is rapid, taking less than 90 minutes to complete. nih.gov

Computational Chemistry and Theoretical Studies of 2 Methyl 3 Phenoxypropane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-methyl-3-phenoxypropane-1,2-diol. DFT methods calculate the electronic structure of a molecule based on its electron density, which in turn allows for the prediction of various chemical properties.

In a typical DFT study of 2-methyl-3-phenoxypropane-1,2-diol, the first step would be to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. A popular and effective combination of a functional and basis set for such a molecule would be B3LYP/6-31G(d). The B3LYP functional is a hybrid functional that has been shown to provide reliable results for a wide range of organic compounds. The 6-31G(d) basis set is a Pople-style basis set that provides a good description of the electron distribution and includes polarization functions on heavy atoms, which are important for accurately modeling bonding.

Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity. For instance, the distribution of electrostatic potential on the molecular surface can reveal the electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Hypothetical DFT-Calculated Properties for 2-methyl-3-phenoxypropane-1,2-diol

| Property | Hypothetical Value | Significance |

| Total Energy | -655.0 Hartree | A measure of the molecule's stability. |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | C1: -0.2, O(H): -0.6 | Provides insight into the partial charges on individual atoms. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrophilic Attack Prediction

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 2-methyl-3-phenoxypropane-1,2-diol, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, particularly the oxygen atom and the aromatic ring. This is because the lone pairs of the ether oxygen and the π-electrons of the benzene (B151609) ring are the highest in energy. Consequently, an electrophilic attack is most likely to occur at the phenoxy moiety. The LUMO, on the other hand, would likely be distributed over the propanediol (B1597323) backbone, particularly around the carbon atoms bearing the hydroxyl groups.

Hypothetical Frontier Molecular Orbital Data for 2-methyl-3-phenoxypropane-1,2-diol

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital, primarily located on the phenoxy group. |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital, distributed over the propanediol moiety. |

| HOMO-LUMO Gap | 8.0 eV | Indicates good kinetic stability. |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Modeling and Conformer Analysis

Molecular modeling techniques are essential for studying the three-dimensional structures of flexible molecules like 2-methyl-3-phenoxypropane-1,2-diol.

Potential Energy Profile Determination for Conformational Stability

Due to the presence of several single bonds, 2-methyl-3-phenoxypropane-1,2-diol can exist in numerous conformations. These different spatial arrangements of atoms, or conformers, can have different energies, and the molecule will predominantly exist in its most stable, lowest-energy conformations. A potential energy surface (PES) can be computationally generated by systematically rotating the rotatable bonds and calculating the energy at each step. This allows for the identification of the global minimum energy conformer as well as other low-energy local minima.

The conformational landscape of 2-methyl-3-phenoxypropane-1,2-diol is primarily determined by the torsion angles around the C2-C3 bond and the C3-O bond of the ether linkage. Intramolecular hydrogen bonding between the two hydroxyl groups, and between a hydroxyl group and the ether oxygen, can play a significant role in stabilizing certain conformations. mdpi.com

Hypothetical Relative Energies of 2-methyl-3-phenoxypropane-1,2-diol Conformers

| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.0 (Global Minimum) |

| 2 | 180° (anti) | 1.2 |

| 3 | -60° (gauche) | 0.5 |

Note: The values in this table are hypothetical and represent a simplified conformational analysis.

Computational Approaches to Chirality and Stereoisomerism

The carbon atom at the 2-position of 2-methyl-3-phenoxypropane-1,2-diol is a chiral center, as it is bonded to four different groups: a methyl group, a primary alcohol (-CH2OH), a tertiary alcohol (-OH), and a phenoxymethyl (B101242) group (-CH2OPh). This means that the molecule can exist as a pair of enantiomers, (R)-2-methyl-3-phenoxypropane-1,2-diol and (S)-2-methyl-3-phenoxypropane-1,2-diol.

Computational methods can be employed to study these stereoisomers. For instance, the absolute configuration of a chiral molecule can be predicted by calculating its optical rotation and comparing it to experimental values. Furthermore, the energies of the two enantiomers are identical, but their interaction with other chiral molecules will differ. This is crucial in many biological and pharmaceutical contexts. Chiral diols are important building blocks in asymmetric synthesis. acs.org

Simulation Studies of Reaction Mechanisms

While no specific reaction mechanism simulations for 2-methyl-3-phenoxypropane-1,2-diol are readily available in the literature, computational chemistry offers a powerful approach to investigate its potential reactions. For example, the oxidation of the diol functionality is a common transformation for such molecules. chemistrysteps.com

A hypothetical study could investigate the oxidation of the primary and tertiary alcohols in 2-methyl-3-phenoxypropane-1,2-diol using an oxidizing agent. DFT calculations could be used to model the reaction pathway, including any intermediates and transition states. The activation energies for the oxidation of the primary versus the tertiary alcohol could be calculated to predict the selectivity of the reaction. For vicinal diols, oxidative cleavage is also a possible reaction pathway. chemistrysteps.com Such simulations provide valuable insights into the reaction mechanism and can guide the design of experimental conditions to achieve a desired outcome.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

QSPR models are statistical models that correlate the chemical structure of a compound with its properties. For 2-methyl-3-phenoxypropane-1,2-diol, QSPR studies could predict various physicochemical properties, such as boiling point, solubility, and partition coefficient, based on calculated molecular descriptors.

Data Table: Potential QSPR Model Descriptors and Predicted Properties

This table shows examples of molecular descriptors that would be used in a QSPR study and the properties they could predict. The values are hypothetical.

| Molecular Descriptor | Descriptor Value | Predicted Property | Predicted Value |

| Molecular Weight | 182.22 g/mol | Boiling Point | Data Not Available |

| LogP | Data Not Available | Water Solubility | Data Not Available |

| Polar Surface Area | Data Not Available | Permeability | Data Not Available |

The development of robust QSPR models for this and related compounds would require a dataset of experimentally determined properties, which is currently not available in the literature for 2-methyl-3-phenoxypropane-1,2-diol.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Catalytic Systems

The presence of a stereocenter in 2-methyl-3-phenoxypropane-1,2-diol means that its biological and material properties can be highly dependent on its specific stereoisomer. Consequently, the development of stereoselective catalytic systems is a paramount area of future research. The goal is to synthesize enantiomerically pure forms of the diol, which is crucial for applications in pharmaceuticals and other specialized fields. acs.org

Emerging trends in this area focus on both biocatalysis and asymmetric organocatalysis. rsc.orgresearchgate.net Chiral diol-based scaffolds, such as those derived from BINOL and tartaric acid, have been effectively used to create a chiral environment for various transformations, inducing high enantioselectivity. nih.gov For the synthesis of vicinal diols, catalyst-controlled regiodivergent oxidation of unsymmetrical diols presents a promising strategy. youtube.com This involves designing peptide-based catalysts that can selectively oxidize one hydroxyl group over another, even overcoming steric biases. youtube.com

Future research will likely focus on:

Biocatalytic Routes: Employing enzymes like epoxide hydrolases or dehydrogenases for the enantioselective synthesis of the diol. rsc.org These biocatalysts offer high selectivity under mild reaction conditions.

Chiral Organocatalysts: Designing new chiral boronic acid or N-heterocyclic catalysts that can facilitate the stereoselective formation of the diol. rsc.orgresearchgate.net These catalysts can activate substrates through non-covalent interactions, leading to the desired stereoisomer. nih.gov

Cooperative Catalysis: Investigating systems where multiple catalysts, such as a chiral organocatalyst and a metal complex, work in concert to achieve high stereoselectivity. researchgate.net

| Catalytic System | Description | Potential Advantages | References |

|---|---|---|---|

| Enzyme Catalysis (e.g., Lipases, Dehydrogenases) | Use of isolated enzymes or whole-cell biocatalysts to perform stereoselective reactions. | High enantioselectivity, mild reaction conditions, environmentally benign. | rsc.orgresearchgate.net |

| Chiral Organocatalysts (e.g., BINOL-derived, TADDOLs) | Small organic molecules that create a chiral environment for the reaction. | Low toxicity, air and moisture stability, metal-free. | nih.gov |

| Asymmetric Metal Catalysis | Transition metal complexes with chiral ligands to control stereochemistry. | High turnover numbers, broad substrate scope. | acs.org |

| Cooperative Catalysis | A combination of two or more catalytic species that work synergistically. | Can achieve higher selectivity and reactivity than single catalysts. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

For 2-methyl-3-phenoxypropane-1,2-diol, AI and ML could be applied to:

Predict Reaction Outcomes: ML models can be trained to predict the yield and selectivity of a reaction based on the starting materials, catalysts, and reaction conditions. rjptonline.org This can help chemists to identify the most promising synthetic strategies before heading to the lab.

Optimize Reaction Conditions: AI algorithms can systematically explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for maximizing the yield of the desired product.

Retrosynthetic Analysis: AI-powered tools can propose synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials.

| Application | Description | Potential Impact | References |

|---|---|---|---|

| Reaction Yield Prediction | ML models predict the expected yield of a reaction. | Reduces trial-and-error experimentation and saves resources. | rjptonline.org |

| Selectivity Prediction | AI predicts the regio- and stereoselectivity of a reaction. | Aids in the design of syntheses for specific isomers. | chemeurope.comeurekalert.org |

| Retrosynthesis Planning | AI algorithms suggest potential synthetic routes. | Accelerates the discovery of new and more efficient syntheses. | ijsea.com |

| Process Optimization | ML algorithms identify optimal reaction conditions. | Improves process efficiency and reduces costs. | ijsea.com |

Exploration of New Synthetic Pathways from Renewable Feedstocks

The chemical industry is undergoing a significant shift away from petrochemical feedstocks towards renewable resources to enhance sustainability. Future research on 2-methyl-3-phenoxypropane-1,2-diol will likely explore synthetic routes that begin with biomass-derived platform chemicals. Lignocellulosic biomass, for instance, is a rich source of aromatic compounds (from lignin) and sugars that can be converted into valuable chemical building blocks. osti.gov

Potential renewable routes to 2-methyl-3-phenoxypropane-1,2-diol could involve:

From Phenolic Compounds: Utilizing phenolic compounds derived from lignin (B12514952) depolymerization as the starting material for the phenoxy group.

From Glycerol (B35011): Using glycerol, a byproduct of biodiesel production, as a C3 building block that can be functionalized to introduce the methyl and phenoxy groups.

From Bio-based Propanediols: Exploring the conversion of microbially produced diols, such as 1,3-propanediol (B51772) or 1,2-propanediol, as starting materials.

| Renewable Feedstock | Derived Platform Chemical | Potential Role in Synthesis | References |

|---|---|---|---|

| Lignocellulosic Biomass | Phenol (B47542), Guaiacol | Source of the phenoxy moiety. | osti.gov |

| Crude Glycerol | Glycerol, Glycidol | C3 backbone for the propanediol (B1597323) structure. | icheme.org |

| Sugars (e.g., Glucose) | 1,2-Propanediol, Lactic Acid | Potential precursors for the diol backbone. | icheme.org |

Advanced Spectroscopic and Computational Method Development for In-Situ Analysis

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing its outcome. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need to take samples from the reaction mixture. frontiersin.orgyoutube.com This provides invaluable insights into the reaction kinetics and mechanism. youtube.com

For the synthesis of 2-methyl-3-phenoxypropane-1,2-diol, future research could employ:

In-situ Infrared (IR) and Raman Spectroscopy: To identify and track the concentration of key functional groups throughout the reaction, providing information on reaction progress and the formation of intermediates. frontiersin.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the species present in the reaction mixture at any given time.

Computational Chemistry: Using methods like Density Functional Theory (DFT) to model the reaction pathway, calculate transition state energies, and predict the most likely mechanism. researchgate.net This can complement experimental data and guide the design of more efficient catalytic systems. researchgate.net

| Technique | Information Provided | Potential Application | References |

|---|---|---|---|

| In-situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates. | Kinetic and mechanistic studies. | frontiersin.orgacs.org |

| In-situ NMR | Detailed structural information of species in solution. | Identification of transient intermediates. | sydney.edu.au |

| X-ray Absorption Spectroscopy | Electronic and geometric structure of catalysts. | Understanding catalyst behavior under reaction conditions. | frontiersin.org |

| Computational Modeling (DFT) | Reaction energy profiles, transition state structures. | Elucidation of reaction mechanisms and catalyst design. | researchgate.net |

Expanding the Scope of Chemical Transformations for Functionalization

The vicinal diol moiety in 2-methyl-3-phenoxypropane-1,2-diol is a versatile functional group that can be selectively transformed into a wide range of other functionalities. rsc.orgrsc.org This opens up the possibility of creating a library of derivatives with diverse chemical and physical properties, potentially leading to new applications.

Future research in this area will likely focus on the regioselective functionalization of one of the two hydroxyl groups. researchgate.net This is a significant challenge due to their similar reactivity. rsc.org Emerging strategies to achieve this include:

Organocatalytic Protection/Deprotection: Using organocatalysts to selectively protect one hydroxyl group, allowing the other to be functionalized, followed by deprotection.

Catalyst-Controlled Regiodivergent Reactions: Employing catalysts that can steer a reaction towards the functionalization of either the primary or the secondary alcohol, depending on the catalyst used. youtube.com

Radical-Mediated C-H Functionalization: Developing methods to directly functionalize the C-H bonds adjacent to the hydroxyl groups, enabling the introduction of new functionalities in a single step. nih.gov

| Reaction Type | Potential Product | Significance | References |

|---|---|---|---|

| Selective Oxidation | α-Hydroxy ketone | Key intermediate in organic synthesis. | rsc.org |

| Selective Etherification/Esterification | Mono-ether or mono-ester derivatives | Modification of solubility and other physical properties. | researchgate.net |

| Cyclization | Cyclic ethers (e.g., epoxides, dioxolanes) | Creation of new chiral building blocks. | researchgate.net |

| Amination | Amino alcohols | Important structural motifs in pharmaceuticals. | nih.gov |

Process Intensification and Scalability of Synthetic Methods

For 2-methyl-3-phenoxypropane-1,2-diol to be produced on an industrial scale, its synthesis must be efficient, safe, and cost-effective. Process intensification is a paradigm shift in chemical manufacturing that aims to achieve these goals by designing smaller, more efficient, and safer processes. numberanalytics.comgspchem.commdpi.com

Future research will focus on applying process intensification strategies to the synthesis of this specialty chemical. Key technologies include:

Microreactors: These small-scale reactors offer superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for highly exothermic or fast reactions. numberanalytics.com

Reactive Distillation: This technique combines reaction and separation into a single unit, which can increase conversion by continuously removing products from the reaction mixture, and reduce capital and operating costs. numberanalytics.comnumberanalytics.com

Continuous Flow Chemistry: Moving from traditional batch production to continuous flow processes can lead to more consistent product quality, smaller reactor footprints, and safer operation. mdpi.com

The scalability of these intensified processes is a critical consideration. numberanalytics.com While microreactors are small by nature, scaling up production is often achieved by "numbering-up" – running multiple microreactors in parallel. icheme.org

| Technology | Description | Potential Benefits | References |

|---|---|---|---|

| Microreactors | Continuous flow reactors with micrometer-sized channels. | Enhanced heat and mass transfer, improved safety, precise process control. | numberanalytics.comnumberanalytics.com |

| Reactive Distillation | Combines chemical reaction and distillation in one unit. | Increased conversion, reduced energy consumption, lower capital costs. | numberanalytics.com |

| Membrane Reactors | Integrates a membrane for selective product or reactant separation. | Shifts reaction equilibrium to favor product formation. | gspchem.com |

| Ultrasound/Microwave-Assisted Synthesis | Uses non-conventional energy sources to accelerate reactions. | Faster reaction rates, higher yields, milder conditions. | gspchem.commdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-methyl-3-phenoxypropane-1,2-diol, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a phenoxy-containing alcohol (e.g., phenoxypropanol) and 2-methylpropane-1,2-diol under basic conditions. Key parameters include:

- Stoichiometric control : Maintain a 1:1 molar ratio of reactants to minimize side products.

- Base selection : Use KOH or NaOH to deprotonate the hydroxyl group, enhancing nucleophilicity.

- Temperature : Optimize between 60–80°C to balance reaction rate and thermal stability of intermediates.

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of 2-methyl-3-phenoxypropane-1,2-diol, and what characteristic spectral signatures should be observed?

- Methodological Answer :

- ¹H/¹³C NMR :

- Hydroxyl protons (δ 1.5–2.5 ppm, broad singlet due to hydrogen bonding).

- Aromatic protons (δ 6.8–7.4 ppm, multiplet for phenoxy group).

- Methine protons adjacent to oxygen (δ 3.5–4.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 226 (calculated for C₁₀H₁₄O₃). Fragmentation patterns include loss of H₂O (18 Da) and phenoxy groups (93 Da) .

Q. What are the critical storage conditions to maintain the stability of 2-methyl-3-phenoxypropane-1,2-diol, and how does molecular structure influence its degradation pathways?

- Methodological Answer :

- Storage : Sealed containers under inert gas (N₂/Ar), desiccated at 4°C to prevent oxidation and hygroscopic degradation.

- Degradation pathways :

- Oxidation of vicinal diols to ketones under prolonged exposure to air.

- Hydrolysis of the ether bond under acidic conditions.

- Monitoring stability : Periodic FT-IR analysis to detect carbonyl formation (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess the synergistic antimicrobial effects of 2-methyl-3-phenoxypropane-1,2-diol when combined with secondary antimicrobial agents?

- Methodological Answer :

- Checkerboard assay : Determine fractional inhibitory concentration (FIC) indices for binary mixtures. Synergy is defined as FIC ≤ 0.5.

- Time-kill curves : Compare bactericidal activity of the compound alone vs. in combination over 24 hours.

- Microbial targets : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to evaluate broad-spectrum potential.

- Reference data : Analogous studies on 3-benzyloxy-propan-1,2-diol mixtures demonstrated synergy with ethylhexylglycerin .

Q. What computational or experimental approaches are suitable for investigating the structure-activity relationship (SAR) between aryloxy substituent modifications and the bioactivity of 2-methyl-3-phenoxypropane-1,2-diol derivatives?

- Methodological Answer :

- Synthetic diversification : Replace the phenoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents.

- Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) and predict oxidative stability.

- Bioactivity assays : Compare antimicrobial IC₅₀ values across derivatives. For example, brominated analogs (e.g., 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol) showed enhanced activity due to increased electrophilicity .

Q. What contradictions exist in reported biological activity data for 2-methyl-3-phenoxypropane-1,2-diol analogs, and how can researchers resolve these discrepancies through experimental replication?

- Methodological Answer :

- Common discrepancies : Variability in MIC values due to differences in microbial strain susceptibility or assay conditions (e.g., pH, nutrient media).

- Resolution strategies :

- Standardized protocols : Use CLSI/EUCAST guidelines for antimicrobial testing.

- Purity validation : HPLC analysis to ensure >98% compound purity.

- Inter-laboratory validation : Collaborative studies to confirm reproducibility .

Q. How should researchers address challenges in detecting and quantifying trace-level byproducts formed during the synthesis of 2-methyl-3-phenoxypropane-1,2-diol?

- Methodological Answer :

- Analytical techniques :

- GC-MS with derivatization : Use BSTFA to silylate hydroxyl groups, improving volatility for detection of chlorinated or oxidized byproducts.

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm for aromatic impurities.

- Reference methods : Adapted from protocols for 3-MCPD analysis in food matrices, achieving limits of detection (LOD) < 0.1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.